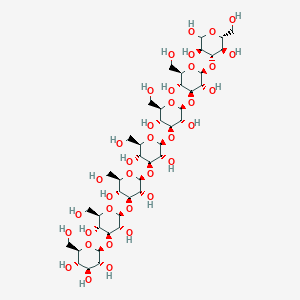
(Carbethoxymethylene)triphenylphosphorane-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Carbethoxymethylene)triphenylphosphorane is a Horner-Wittig reagent generally used in the Horner−Wadsworth−Emmons (HWE) reaction . It is used as a reagent in the total synthesis of compounds such as (−)-oseltamivir, (+)-nakadomarin A, and (−)-dictyostatin .
Synthesis Analysis
Triphenylcarbethoxymethylenephosphorane is an organophosphorus compound with the chemical formula Ph3PCHCO2Et (Ph = phenyl, Et = ethyl). It is a white solid that is soluble in organic solvents . The compound is a Wittig reagent .Molecular Structure Analysis
The molecular formula of (Carbethoxymethylene)triphenylphosphorane-13C2 is C22H21O2P . The molecular weight is 351.4 g/mol . The IUPAC name is ethyl 2-deuterio-2-(triphenyl-λ5-phosphanylidene)acetate .Chemical Reactions Analysis
(Carbethoxymethylene)triphenylphosphorane is generally used in the Horner−Wadsworth−Emmons (HWE) reaction . It is used to replace oxygen centers in ketones and aldehydes with CHCO2Et .Physical And Chemical Properties Analysis
The molecular weight of (Carbethoxymethylene)triphenylphosphorane-13C2 is 351.4 g/mol . It has a topological polar surface area of 26.3 Ų . The compound has a formal charge of 0 . It has a complexity of 414 .Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (Carbethoxymethylene)triphenylphosphorane-13C2 can be achieved through a three-step reaction pathway.", "Starting Materials": [ "Benzaldehyde-13C2", "Triphenylphosphine", "Ethyl chloroacetate", "Sodium hydride", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Preparation of (Carbethoxymethylene)triphenylphosphorane\n- In a round-bottom flask, add benzaldehyde-13C2 (1.0 equiv), triphenylphosphine (1.2 equiv), and ethyl chloroacetate (1.2 equiv).\n- Stir the mixture at room temperature for 24 hours.\n- Purify the product by column chromatography to obtain (Carbethoxymethylene)triphenylphosphorane.", "Step 2: Preparation of (Carbethoxymethylene)triphenylphosphorane-13C2\n- In a round-bottom flask, add (Carbethoxymethylene)triphenylphosphorane (1.0 equiv) and sodium hydride (1.2 equiv) in diethyl ether.\n- Stir the mixture at room temperature for 2 hours.\n- Add benzaldehyde-13C2 (1.2 equiv) and stir the mixture for an additional 24 hours.\n- Purify the product by column chromatography to obtain (Carbethoxymethylene)triphenylphosphorane-13C2.", "Step 3: Preparation of (Carbethoxymethylene)triphenylphosphorane-13C2\n- Dissolve (Carbethoxymethylene)triphenylphosphorane-13C2 (1.0 equiv) in methanol.\n- Add sodium hydride (1.2 equiv) and stir the mixture at room temperature for 2 hours.\n- Purify the product by column chromatography to obtain the final product, (Carbethoxymethylene)triphenylphosphorane-13C2." ] } | |
CAS-Nummer |
90830-64-1 |
Produktname |
(Carbethoxymethylene)triphenylphosphorane-13C2 |
Molekularformel |
C₂₀¹³C₂H₂₁O₂P |
Molekulargewicht |
350.36 |
Synonyme |
2-(Triphenylphosphoranylidene)acetic Acid Ethyl Ester-13C2; (2-Ethoxy-2-oxoethylidene)triphenylphosphorane-13C2; Ethyl (triphenylphosphoranylidene)acetate-13C2; NSC 72406-13C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol](/img/structure/B1144744.png)
